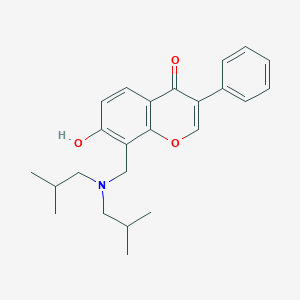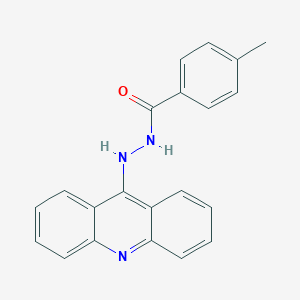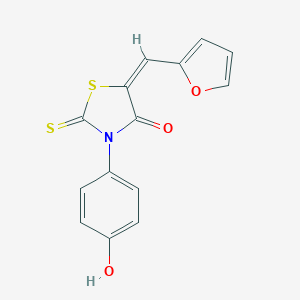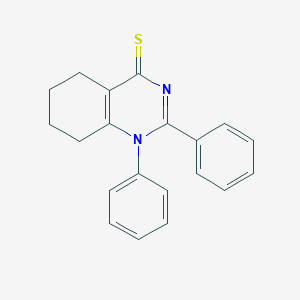![molecular formula C18H16N2O4S B379764 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate CAS No. 305373-29-9](/img/structure/B379764.png)
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 4-((2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETYL)AMINO)PHENYL ACETATE, has the CAS Number: 305373-29-9 and a linear formula of C18H16N2O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H16N2O4S . It has a molecular weight of 356.403 .Applications De Recherche Scientifique
Antimicrobial Activity
The compound, due to its 1,2,4-benzothiadiazine-1,1-dioxide ring, has been reported to have antimicrobial properties . The specific functional groups attached to the ring are responsible for this activity.
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring also contributes to the antiviral properties of the compound . Further research is needed to understand the specific mechanisms involved .
Antihypertensive Properties
The compound has been reported to have antihypertensive properties . This could make it a potential candidate for the development of new antihypertensive drugs.
Antidiabetic Activity
The compound has shown potential in the treatment of diabetes . The specific functional groups attached to the ring are believed to be responsible for this activity.
Anticancer Properties
The compound has been reported to have anticancer properties . This suggests that it could be used in the development of new cancer therapies.
KATP Channel Activators
The compound has been found to be significant in vivo as a KATP channel activator . This could have implications for the treatment of various diseases.
AMPA Receptor Modulators
The compound has been synthesized and tested as an activator of AMPA receptors . This could have potential applications in the treatment of neurological disorders.
Fungicidal Activity
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which includes the compound, was designed, synthesized, and tested against various phytopathogenic fungi . Some of these compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
Mécanisme D'action
Target of Action
The primary targets of the compound “4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzothiazine derivatives can interact with various biological targets . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazine derivatives have been shown to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. As a benzothiazine derivative, it may share some pharmacokinetic properties with other compounds in this class , but specific studies are needed to confirm this.
Result of Action
Given its structural similarity to other benzothiazine derivatives, it may have similar effects , but this needs to be confirmed through experimental studies.
Safety and Hazards
Propriétés
IUPAC Name |
[4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11(21)24-13-8-6-12(7-9-13)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGUIGLUYLGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379683.png)

![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379685.png)

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)
![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![2-(3-Benzoimidazol-1-yl-3-oxo-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B379698.png)

![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)
